(2E)-3-(2,4-dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,4-dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound is characterized by the presence of a phenothiazine moiety, which is a tricyclic structure containing sulfur and nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 10H-phenothiazine-10-yl-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the phenothiazine moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, alkanes, or amines.
Substitution: Halogenated derivatives, amine-substituted compounds, or thiol-substituted compounds.
Scientific Research Applications
(2E)-3-(2,4-dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery and development.
Medicine: Explored for its potential therapeutic applications. The phenothiazine moiety is known for its pharmacological activities, and the compound may exhibit similar effects.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels, which may contribute to the compound’s biological activities. Additionally, the compound’s ability to undergo redox reactions may play a role in its mechanism of action, particularly in the context of its potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the phenothiazine moiety, which may result in different biological activities and chemical properties.
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Contains a methyl-substituted phenyl ring instead of the phenothiazine moiety, leading to variations in its chemical reactivity and biological effects.
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one: Features a chlorine-substituted phenyl ring, which may influence its chemical and biological properties.
Uniqueness
The presence of the phenothiazine moiety in (2E)-3-(2,4-dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one distinguishes it from other similar compounds. This structural feature imparts unique electronic and steric properties, which can affect the compound’s reactivity, stability, and interactions with biological targets. As a result, the compound may exhibit distinct biological activities and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C23H19NO3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-phenothiazin-10-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H19NO3S/c1-26-17-13-11-16(20(15-17)27-2)12-14-23(25)24-18-7-3-5-9-21(18)28-22-10-6-4-8-19(22)24/h3-15H,1-2H3/b14-12+ |
InChI Key |
USGDXEJDGVWTHO-WYMLVPIESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC |
Origin of Product |
United States |
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